molecular formula C11H17NO2 B2446582 N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide CAS No. 2411306-11-9

N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide

Cat. No.: B2446582
CAS No.: 2411306-11-9
M. Wt: 195.262
InChI Key: OZBPMSAYTMOLFM-UHFFFAOYSA-N
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Description

N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide is a chemical compound characterized by its unique structure, which includes an oxane ring and two prop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps, such as distillation or chromatography, are employed to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the prop-2-enyl groups into saturated alkyl chains.

    Substitution: The compound can participate in substitution reactions, where one of the prop-2-enyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated amides.

Scientific Research Applications

N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide involves its interaction with specific molecular targets. The oxane ring and prop-2-enyl groups allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Oxan-4-yl)prop-2-enamide
  • Prop-2-enyl derivatives

Uniqueness

N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide is unique due to its dual prop-2-enyl groups and oxane ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(oxan-4-yl)prop-2-enyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-11(13)12-8-9(2)10-4-6-14-7-5-10/h3,10H,1-2,4-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBPMSAYTMOLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=C)C1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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